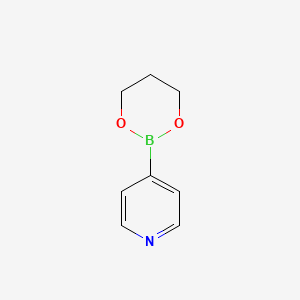
4-(1,3,2-Dioxaborinan-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3,2-Dioxaborinan-2-YL)pyridine is a useful research compound. Its molecular formula is C8H10BNO2 and its molecular weight is 162.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Recent studies have demonstrated the compound's potential in anticancer therapies . It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and disruption of cell cycle progression. For example, derivatives of this compound have been tested against various cancer cell lines, revealing significant cytotoxic effects at low concentrations.
Drug Development
The compound serves as a building block for boronic acid derivatives , which are crucial in drug development. Boronic acids are known for their role in the synthesis of protease inhibitors and other pharmaceuticals targeting diseases like cancer and viral infections . The ability to modify the dioxaborinane moiety allows for the fine-tuning of biological activity and selectivity.
Organic Synthesis
Cross-Coupling Reactions
4-(1,3,2-Dioxaborinan-2-YL)pyridine is utilized in cross-coupling reactions , particularly in Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecules from simpler ones. The compound's boron functionality facilitates the coupling with aryl halides, leading to high yields of desired products .
Synthesis of Pyridinylboronic Acids
This compound is a precursor in synthesizing various pyridinylboronic acids and esters . Such compounds are valuable intermediates in organic synthesis and can be used to produce agrochemicals and pharmaceuticals . The versatility of this compound in these reactions highlights its importance in synthetic organic chemistry.
Materials Science
Polymer Chemistry
In materials science, this compound can be employed as a monomer or cross-linking agent in polymer synthesis. Its unique structure contributes to the formation of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties . These materials find applications in coatings, adhesives, and composites.
Sensors and Electronics
The compound's electronic properties make it suitable for developing sensors and electronic materials . Boron-doped materials have shown promise in enhancing conductivity and sensor sensitivity, particularly in detecting biological molecules or environmental pollutants.
Case Study 1: Anticancer Research
In a study investigating new anticancer agents, derivatives of this compound were synthesized and tested against human cancer cell lines. Results indicated that specific modifications to the dioxaborinane structure significantly increased cytotoxicity compared to standard treatments.
Case Study 2: Organic Synthesis Optimization
A series of experiments were conducted to optimize Suzuki-Miyaura coupling reactions using this compound as a boron source. The findings demonstrated improved reaction conditions that led to higher yields and reduced reaction times, showcasing its efficiency as a coupling partner.
Propriétés
Formule moléculaire |
C8H10BNO2 |
|---|---|
Poids moléculaire |
162.98 g/mol |
Nom IUPAC |
4-(1,3,2-dioxaborinan-2-yl)pyridine |
InChI |
InChI=1S/C8H10BNO2/c1-6-11-9(12-7-1)8-2-4-10-5-3-8/h2-5H,1,6-7H2 |
Clé InChI |
WWVDDWHSFFHIFL-UHFFFAOYSA-N |
SMILES |
B1(OCCCO1)C2=CC=NC=C2 |
SMILES canonique |
B1(OCCCO1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















